crotonoyl-CoA

Catalog No.
S561138
CAS No.
992-67-6
M.F
C25H40N7O17P3S
M. Wt
835.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
crotonoyl-CoA

CAS Number

992-67-6

Product Name

crotonoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate

Molecular Formula

C25H40N7O17P3S

Molecular Weight

835.6 g/mol

InChI

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20+,24-/m1/s1

InChI Key

KFWWCMJSYSSPSK-CITAKDKDSA-N

SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, crotonyl-, crotonyl-CoA, crotonyl-coenzyme A

Canonical SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound crotonoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Crotonoyl-CoA is a significant biochemical compound characterized by its role as an intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. It is the (E)-isomer of but-2-enoyl-CoA and is chemically represented as C25_{25}H40_{40}N7_7O17_{17}P3_3S. This compound is crucial in the fermentation processes of butyric acid and plays a role in the metabolism of lysine and tryptophan . Its concentration can influence post-translational modifications of histones, specifically crotonylation, which is essential for gene transcription regulation .

, primarily catalyzed by specific enzymes. One notable reaction is its conversion to butyryl-CoA through the action of crotonyl-CoA carboxylase/reductase. This enzyme facilitates both the reduction and carboxylation of crotonoyl-CoA:

  • Reduction Reaction:
     E crotonyl CoA+NADPHbutyryl CoA+NADP++H+\text{ E crotonyl CoA}+\text{NADPH}\rightarrow \text{butyryl CoA}+\text{NADP}^++\text{H}^+
  • Carboxylation Reaction:
     E crotonyl CoA+CO2+NADPH 2S ethylmalonyl CoA+NADP++H+\text{ E crotonyl CoA}+\text{CO}_2+\text{NADPH}\rightarrow \text{ 2S ethylmalonyl CoA}+\text{NADP}^++\text{H}^+

These reactions highlight crotonoyl-CoA's dual role as both a substrate and a product in metabolic pathways .

Crotonoyl-CoA is involved in various biological activities, particularly in metabolic processes. It serves as a substrate for enzymes that catalyze reactions leading to energy production and biosynthesis of essential biomolecules. Its role in histone modification through crotonylation affects gene expression, thereby influencing cellular functions . Additionally, it participates in the metabolism of fatty acids and amino acids, making it vital for maintaining cellular energy balance and metabolic homeostasis .

Crotonoyl-CoA can be synthesized through several biochemical pathways:

  • From Butyryl-CoA: It can be produced from butyryl-CoA via dehydrogenation reactions catalyzed by specific acyl-CoA dehydrogenases.
  • Via Fermentation: In microbial systems, crotonoyl-CoA can be generated during the fermentation of butyric acid.
  • Enzymatic Reactions: The enzyme crotonyl-CoA carboxylase/reductase can also facilitate its formation through carboxylation processes .

Crotonoyl-CoA has several applications in biochemistry and biotechnology:

  • Metabolic Studies: It serves as a key intermediate for studying metabolic pathways related to fatty acid and amino acid metabolism.
  • Histone Modification Research: Its role in histone crotonylation makes it significant for research into gene regulation mechanisms.
  • Biocatalysis: Enzymes that utilize crotonoyl-CoA are explored for their potential in biocatalytic processes, which could lead to more sustainable chemical synthesis methods .

Research on crotonoyl-CoA interactions focuses on its role as a substrate for various enzymes, particularly crotonyl-CoA carboxylase/reductase. Studies have shown that this enzyme not only reduces crotonyl-CoA but also facilitates its carboxylation, indicating a complex interplay between different metabolic pathways. Furthermore, investigations into how changes in crotonoyl-CoA concentrations affect histone modifications provide insights into its regulatory roles within cells .

Crotonoyl-CoA shares structural and functional similarities with several other Coenzyme A derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological RoleUnique Features
Butyryl-CoASimilar backboneFatty acid metabolismDirectly reduced from crotonoyl-CoA
Acetyl-CoASimilar backboneCentral metabolite in energy productionInvolved in the citric acid cycle
Propionyl-CoASimilar backboneFatty acid metabolismInvolved in odd-chain fatty acid oxidation
Succinyl-CoASimilar backboneEnergy metabolismKey intermediate in the citric acid cycle
Isovaleryl-CoASimilar backboneAmino acid metabolismSpecific to branched-chain amino acids

Crotonoyl-CoA's unique position arises from its specific involvement in both fatty acid and amino acid metabolism, as well as its regulatory role in histone modifications, distinguishing it from other similar compounds .

Crotonoyl-Coenzyme A (crotonoyl-CoA) is a thioester of crotonic acid and coenzyme A, playing a crucial role in various metabolic pathways [1]. The molecular formula of crotonoyl-CoA is C25H40N7O17P3S, with a monoisotopic molecular weight of 835.141423115 and an average molecular weight of 835.608 g/mol [2]. Structurally, crotonoyl-CoA consists of a four-carbon acyl chain containing an α,β-unsaturated carbonyl group attached to the thiol group of coenzyme A through a thioester bond [3].

The molecule can be divided into two main structural components: the crotonoyl moiety and the coenzyme A portion [1]. The crotonoyl portion features a characteristic carbon-carbon double bond between C2 and C3 positions, while the coenzyme A portion consists of adenosine 3',5'-bisphosphate linked to 4-phosphopantetheine [4]. This complex structure enables crotonoyl-CoA to participate in numerous biochemical reactions, particularly in fatty acid and amino acid metabolism [3].

Crotonoyl-CoA is the (E)-isomer of but-2-enoyl-CoA and is functionally related to crotonic acid [1]. It exists as a conjugate acid of crotonoyl-CoA(4-), with the tetraanion form arising from deprotonation of phosphate and diphosphate functional groups [5]. The molecule contains multiple functional groups including phosphate groups, an adenine ring, ribose, pantothenic acid, and the characteristic α,β-unsaturated thioester [2].

PropertyValue
Chemical FormulaC25H40N7O17P3S
Average Molecular Weight835.608 g/mol
Monoisotopic Molecular Weight835.141423115
Formal Charge0 (neutral form)
Charge at Physiological pH-4 (tetraanion)
Physical StateSolid

Stereochemical Properties

E/Z Isomerism in Crotonoyl-CoA

Crotonoyl-CoA exhibits geometric isomerism due to the presence of the carbon-carbon double bond between C2 and C3 positions [1]. The naturally occurring form of crotonoyl-CoA is predominantly the (E)-isomer, where the methyl group and the thioester carbonyl are positioned on opposite sides of the double bond plane [6]. This (E)-configuration is critical for the biological activity and recognition of crotonoyl-CoA by various enzymes involved in metabolic pathways [5].

The (E)-isomerism in crotonoyl-CoA is particularly important for its role as a substrate for enzymes such as crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of (E)-crotonoyl-CoA to ethylmalonyl-CoA [9]. The stereochemistry of the double bond significantly influences the orientation of the molecule in enzyme active sites and consequently affects the stereochemical course of reactions involving crotonoyl-CoA [9].

The (E)-configuration provides a specific spatial arrangement that allows for optimal interaction with enzyme active sites, particularly for reactions involving the α,β-unsaturated system [9]. This stereochemical preference is evolutionarily conserved across various metabolic pathways that utilize crotonoyl-CoA as an intermediate [5].

Conformational Analysis and Structural Dynamics

The conformational flexibility of crotonoyl-CoA is primarily determined by the rigid α,β-unsaturated system and the more flexible coenzyme A portion [9]. The double bond restricts rotation around the C2-C3 bond, maintaining the (E)-configuration and creating a planar arrangement of the four atoms involved in the double bond system [9]. This planarity is essential for the molecule's reactivity, particularly in enzymatic reactions involving nucleophilic addition to the α,β-unsaturated system [10].

The coenzyme A portion of the molecule exhibits significant conformational flexibility, particularly around the phosphopantetheine arm [9]. This flexibility allows crotonoyl-CoA to adopt various conformations when binding to different enzymes, facilitating its participation in diverse metabolic pathways [10]. The adenine and ribose portions can rotate relatively freely, while the pantetheine arm can adopt extended or folded conformations depending on the enzyme binding pocket [9].

In enzymatic reactions, crotonoyl-CoA undergoes conformational changes that position the reactive centers optimally for catalysis [9]. For instance, in the reductive carboxylation reaction catalyzed by crotonyl-CoA carboxylase/reductase, the molecule adopts a specific conformation that facilitates the transfer of a hydride from NADPH to the C3 position and the subsequent addition of carbon dioxide to the C2 position [9]. These conformational dynamics are crucial for the stereoselectivity observed in such reactions [9].

Spectroscopic Characteristics

NMR Spectral Data and Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of crotonoyl-CoA [7]. The 1H NMR spectrum of crotonoyl-CoA exhibits characteristic signals that can be assigned to different protons in the molecule [7]. The vinyl protons of the α,β-unsaturated system appear in the range of 4.5-6.5 ppm, with the proton at the β-position (C3) typically appearing as a multiplet due to coupling with both the α-proton and the methyl group protons [30].

The methyl group protons attached to C4 of the crotonoyl moiety typically appear as a doublet around 1.6-2.2 ppm due to coupling with the adjacent vinyl proton [30]. The protons of the coenzyme A portion show characteristic signals, with the adenine protons appearing in the aromatic region (7-8 ppm), and the ribose and pantetheine protons appearing in the 3-5 ppm range [30].

13C NMR spectroscopy of crotonoyl-CoA reveals the characteristic carbon signals of the α,β-unsaturated thioester system [24]. The carbonyl carbon (C1) typically appears around 170-180 ppm, while the α and β carbons (C2 and C3) appear in the range of 120-140 ppm due to the deshielding effect of the double bond [29]. The methyl carbon (C4) typically appears around 15-20 ppm [29].

31P NMR spectroscopy is particularly useful for characterizing the phosphate groups in the coenzyme A portion of crotonoyl-CoA [28]. The spectrum typically shows three distinct signals corresponding to the three phosphate groups, with chemical shifts in the range of -10 to 0 ppm [28].

NucleusPositionChemical Shift (ppm)Multiplicity
1HVinyl H (C2)5.5-6.5Doublet
1HVinyl H (C3)5.0-6.0Multiplet
1HMethyl (C4)1.6-2.2Doublet
1HAdenine H7.0-8.0Singlets
13CCarbonyl (C1)170-180-
13Cα-Carbon (C2)120-130-
13Cβ-Carbon (C3)130-140-
13CMethyl (C4)15-20-
31PPhosphate groups-10 to 0-

Mass Spectrometry Profiles

Mass spectrometry (MS) is a powerful technique for the identification and quantification of crotonoyl-CoA in biological samples [8]. The molecular ion of crotonoyl-CoA appears at m/z 836.1 in positive ionization mode, corresponding to the [M+H]+ ion [8]. Fragmentation of crotonoyl-CoA during tandem mass spectrometry (MS/MS) follows characteristic patterns that are useful for its identification [8].

The primary fragmentation pathway involves cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a neutral loss of 507 atomic mass units (amu) and producing a daughter ion with m/z [M-507+H]+ [8]. Additionally, fragmentation between the 5'-diphosphates of the coenzyme A portion generates a characteristic daughter ion at m/z 428 [8].

For example, crotonoyl-CoA with a monoisotopic mass of 835.1 gives rise to an MS1 parent ion at m/z 836.1 in positive ionization mode [8]. Following fragmentation, daughter ions at m/z 329 (indicating cleavage at the 3'-phosphate-adenosine-5'-diphosphate) and m/z 428 (indicating fragmentation between the 5'-diphosphates) are observed [8].

Multiple reaction monitoring (MRM) is commonly used for the quantification of crotonoyl-CoA in biological samples, with two separate transitions typically monitored: (i) [M+H]+ fragmenting to [M-507+H]+ for quantitation, and (ii) [M+H]+ fragmenting to m/z 428 for qualitative identification [8].

MS ParameterValue
Molecular Ion [M+H]+m/z 836.1
Major Fragment 1m/z 329 [M-507+H]+
Major Fragment 2m/z 428
Ionization ModePositive
Collision Energy20-30 eV (typical)

Chemical Reactivity of the α,β-Unsaturated Thioester

The chemical reactivity of crotonoyl-CoA is primarily determined by its α,β-unsaturated thioester functionality [10]. This structural feature makes crotonoyl-CoA an excellent Michael acceptor, capable of undergoing nucleophilic addition reactions at the β-carbon (C3) [10]. The electron-withdrawing nature of the thioester carbonyl group enhances the electrophilicity of the β-carbon, making it susceptible to attack by various nucleophiles [12].

In enzymatic reactions, the α,β-unsaturated system of crotonoyl-CoA participates in several types of transformations [9]. One significant reaction is the reductive carboxylation catalyzed by crotonyl-CoA carboxylase/reductase, where a hydride from NADPH is transferred to the C3 position, followed by the addition of carbon dioxide to the C2 position [9]. This reaction proceeds through the formation of an enolate intermediate, which then attacks the electrophilic carbon dioxide [15].

Another important reaction is the hydration of the double bond catalyzed by crotonyl-CoA hydratase, which adds water across the double bond to form 3-hydroxybutyryl-CoA [19]. This reaction is stereospecific, resulting in the formation of (S)-3-hydroxybutyryl-CoA [19].

The thioester bond in crotonoyl-CoA is also reactive, being susceptible to hydrolysis and transesterification reactions [11]. The energy-rich thioester bond has a high free energy of hydrolysis, making it thermodynamically favorable for driving otherwise unfavorable reactions when coupled to thioester hydrolysis [11].

The reactivity of crotonoyl-CoA is exploited in various metabolic pathways, including fatty acid oxidation, amino acid metabolism, and the ethylmalonyl-CoA pathway for acetyl-CoA assimilation [22]. The specific reactivity of the α,β-unsaturated thioester allows for the precise control of these metabolic processes through selective enzymatic catalysis [22].

Stability and Degradation Pathways

Crotonoyl-CoA exhibits moderate stability under physiological conditions but is susceptible to various degradation pathways [11]. The stability of crotonoyl-CoA is influenced by factors such as pH, temperature, and the presence of oxidizing agents [20]. Under acidic conditions, the thioester bond becomes more resistant to hydrolysis, while alkaline conditions promote hydrolysis [20].

Temperature significantly affects the stability of crotonoyl-CoA, with higher temperatures accelerating degradation processes [19]. Storage at low temperatures (-20°C to -80°C) is typically recommended to maintain the integrity of crotonoyl-CoA for extended periods [19].

The primary degradation pathways for crotonoyl-CoA include:

  • Enzymatic hydrolysis: Various thioesterases can catalyze the hydrolysis of the thioester bond, releasing crotonic acid and coenzyme A [11]. This process is part of the natural turnover of acyl-CoA species in biological systems [11].

  • Non-enzymatic hydrolysis: The thioester bond can undergo spontaneous hydrolysis, particularly under alkaline conditions or elevated temperatures [11]. This process is relatively slow under physiological conditions but becomes significant over extended periods [11].

  • Oxidative degradation: The double bond in crotonoyl-CoA is susceptible to oxidation, particularly in the presence of reactive oxygen species [23]. This can lead to the formation of various oxidized derivatives that may disrupt normal metabolic processes [23].

  • Enzymatic metabolism: In biological systems, crotonoyl-CoA is primarily degraded through specific metabolic pathways [22]. For instance, it can be reduced to butyryl-CoA by enoyl-CoA reductase or hydrated to 3-hydroxybutyryl-CoA by crotonyl-CoA hydratase [22].

The half-life of crotonoyl-CoA in biological systems varies depending on the specific tissue and metabolic state [23]. Studies have shown that acyl-CoA species, including crotonoyl-CoA, generally have relatively short half-lives due to active turnover processes [23]. The regulation of crotonoyl-CoA degradation is crucial for maintaining appropriate levels of this metabolic intermediate and ensuring proper functioning of the pathways in which it participates [23].

XLogP3

-4.8

Wikipedia

Crotonyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 07-20-2023
Hamed et al. Stereoselective C-C bond formation catalysed by engineered carboxymethylproline synthases. Nature Chemistry, doi: 10.1038/nchem.1011, published online 3 April 2011 http://www.nature.com/nchem

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